
Rock-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rock-IN-7 is a compound known as a Rho-associated protein kinase inhibitor. It is primarily used in scientific research for its ability to inhibit the activity of Rho-associated protein kinase, which plays a crucial role in various cellular processes. This compound has shown potential in the treatment of ocular diseases such as glaucoma and retinal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a sulfur-containing heterocyclic compound, followed by various functional group modifications to achieve the desired chemical structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Rock-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Scientific Research Applications
Rock-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Rho-associated protein kinase and its effects on various chemical processes.
Biology: Employed in research to understand the role of Rho-associated protein kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating ocular diseases like glaucoma and retinal diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting Rho-associated protein kinase
Mechanism of Action
Rock-IN-7 exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition disrupts the signaling pathways mediated by Rho-associated protein kinase, leading to changes in cellular processes such as cytoskeleton modulation, cell adhesion, and smooth muscle contraction . The molecular targets of this compound include the kinase domains of Rho-associated protein kinase isoforms, which are involved in various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Rock-IN-7 include:
Fasudil: Another Rho-associated protein kinase inhibitor used in the treatment of cerebral vasospasm and ischemic stroke.
Y-27632: A selective inhibitor of Rho-associated protein kinase, commonly used in research to study the role of this kinase in various cellular processes
Uniqueness
This compound is unique due to its specific chemical structure, which allows for selective inhibition of Rho-associated protein kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in the field of ophthalmology .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2S)-3-amino-N-(1,2-benzothiazol-6-yl)-2-[4-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O2S/c18-8-15(12-3-1-11(10-21)2-4-12)17(22)20-14-6-5-13-9-19-23-16(13)7-14/h1-7,9,15,21H,8,10,18H2,(H,20,22)/t15-/m1/s1 |
InChI Key |
BUUYWCWFEKSXRH-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CO)[C@@H](CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
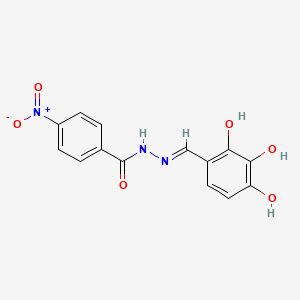

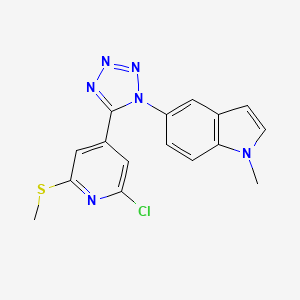
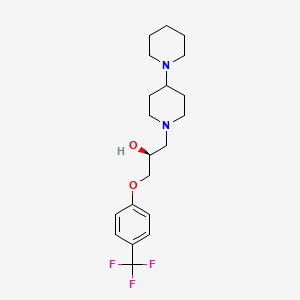
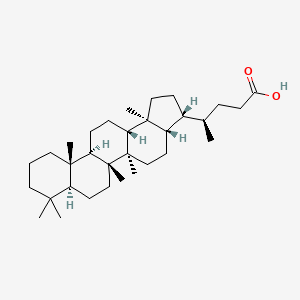
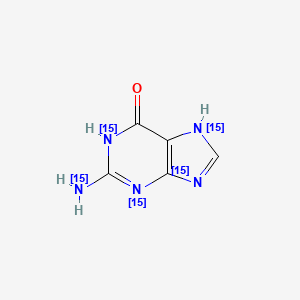

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
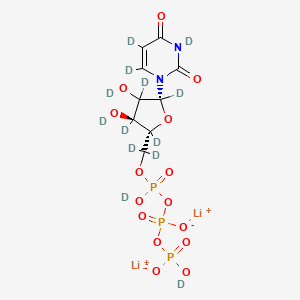
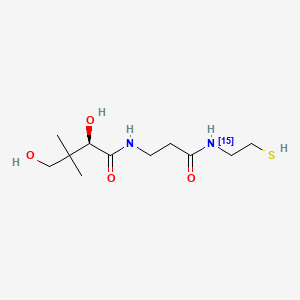
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

